REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:24])[C:4]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])=[CH:8][C:7]([N:17]2[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[N:6][CH:5]=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[F:35][C:36]([F:50])([F:49])[C:37]1[CH:38]=[C:39]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[CH2:40]Br.O>C1COCC1>[F:35][C:36]([F:50])([F:49])[C:37]1[CH:38]=[C:39]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[CH2:40][N:2]([CH3:1])[C:3](=[O:24])[C:4]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])=[CH:8][C:7]([N:17]2[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[N:6][CH:5]=1 |f:1.2|
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Name
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N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CNC(C1=CN=C(C=C1C1=C(C=CC=C1)C)N1CCN(CC1)C)=O
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
|
51 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CBr)C=C(C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 1.5 h at 4° C.
|
Duration
|
1.5 h
|
Type
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EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
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Type
|
EXTRACTION
|
Details
|
subsequently extracted with 30 ml ethyl acetate
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Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography over silica gel (CH2Cl2: MeOH=99:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(CN(C(C2=CN=C(C=C2C2=C(C=CC=C2)C)N2CCN(CC2)C)=O)C)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 84.1% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |